Diethyl 2,7-dibutyl-2,4,5-trichlorooct-4-enedioate
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Overview
Description
Diethyl 2,7-dibutyl-2,4,5-trichlorooct-4-enedioate is a chemical compound with the molecular formula C18H31Cl3O4 It is known for its unique structure, which includes multiple chlorine atoms and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,7-dibutyl-2,4,5-trichlorooct-4-enedioate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process may also involve the use of dehydrating agents to remove water formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,7-dibutyl-2,4,5-trichlorooct-4-enedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Diethyl 2,7-dibutyl-2,4,5-trichlorooct-4-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2,7-dibutyl-2,4,5-trichlorooct-4-enedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates, which can then interact with enzymes or receptors in biological systems. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate
- Diethyl 2,7-dibutyl-2,4-dichlorooct-4-enedioate
Uniqueness
Diethyl 2,7-dibutyl-2,4,5-trichlorooct-4-enedioate is unique due to the presence of three chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these chlorine atoms and ester groups makes it distinct from other similar compounds .
Properties
CAS No. |
62457-08-3 |
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Molecular Formula |
C20H33Cl3O4 |
Molecular Weight |
443.8 g/mol |
IUPAC Name |
diethyl 2,7-dibutyl-2,4,5-trichlorooct-4-enedioate |
InChI |
InChI=1S/C20H33Cl3O4/c1-5-9-11-15(18(24)26-7-3)13-16(21)17(22)14-20(23,12-10-6-2)19(25)27-8-4/h15H,5-14H2,1-4H3 |
InChI Key |
PHAKAYYKBPOCBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=C(CC(CCCC)(C(=O)OCC)Cl)Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
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